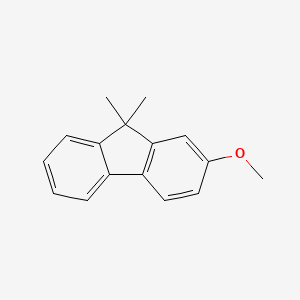

2-Methoxy-9,9-dimethyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBHUKZFZLEKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-9,9-dimethyl-9H-fluorene: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxy-9,9-dimethyl-9H-fluorene, a key organic building block utilized in the field of materials science and organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs). We will delve into the core chemical and physical properties of this molecule, explore its reactivity, present a logical synthetic pathway, and discuss its functional role in advanced materials. The insights provided are grounded in established chemical principles and supported by referenced data to ensure scientific integrity and practical applicability.

Molecular Structure and Identification

This compound belongs to the fluorene family of polycyclic aromatic hydrocarbons. Its structure is characterized by a central five-membered ring fused to two benzene rings. The defining features of this specific derivative are:

-

A Methoxy Group (-OCH₃) at the C2 Position: This electron-donating group significantly influences the electronic properties of the aromatic system, modulating its HOMO/LUMO energy levels and activating the ring for electrophilic substitution.

-

Two Methyl Groups (-CH₃) at the C9 Position: The gem-dimethyl substitution at the methylene bridge is a critical structural modification. It prevents oxidation at this otherwise reactive site, thereby increasing the thermal and chemical stability of the molecule. Furthermore, these bulky, non-polar groups enhance solubility in common organic solvents, which is a crucial advantage for solution-based processing of organic electronic devices.[1]

Below is a diagram illustrating the molecular structure and its key functional components.

Caption: Molecular structure of this compound with key functional groups highlighted.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1514864-84-6 | |

| Molecular Formula | C₁₆H₁₆O | [2][3] |

| Molecular Weight | 224.30 g/mol | [2][3] |

| InChI | InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3 | [4] |

Physicochemical and Spectroscopic Properties

The physical state and solubility are critical parameters for the handling, purification, and device fabrication processes. The spectroscopic data provides the necessary fingerprint for identity confirmation and quality control.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 80 - 84 °C | |

| Boiling Point | Data not available | N/A |

| Solubility | While quantitative data is not published, fluorene derivatives with alkyl chains at the C9 position generally exhibit good solubility in common organic solvents like toluene, chloroform, and tetrahydrofuran. The parent fluorene is soluble in aromatic solvents and moderately soluble in others like carbon tetrachloride and chlorobenzene.[5][6] | N/A |

Spectroscopic Data

Spectroscopic analysis is fundamental for verifying the molecular structure. While a complete, peer-reviewed dataset for this specific molecule is not widely published, data from suppliers and analysis of analogous structures allow for a reliable characterization.

Table 3: Spectroscopic Data

| Technique | Expected/Reported Peaks |

| ¹H NMR | A spectrum is available from chemical suppliers.[2] Expected signals would include: A singlet for the two C9-methyl groups (~1.5 ppm), a singlet for the methoxy protons (~3.8 ppm), and a series of multiplets in the aromatic region (7.0-7.8 ppm). |

| ¹³C NMR | Based on 2-methoxyfluorene and 9,9-dimethylfluorene, characteristic peaks are expected for: the quaternary C9 carbon, the two C9-methyl carbons, the methoxy carbon, and distinct signals for the aromatic carbons, with the C2 carbon bearing the methoxy group shifted downfield.[7][8] |

| Infrared (IR) | Expected characteristic absorptions include: C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, C=C stretching (aromatic) around 1600 and 1450 cm⁻¹, and strong C-O stretching (aryl ether) around 1250 cm⁻¹. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 224.3. |

Synthesis and Reactivity

Proposed Synthesis Pathway

The proposed two-step synthesis starts from the commercially available 2-methoxy-9H-fluorene.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Deprotonation: 2-methoxy-9H-fluorene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi, 2.2 eq in hexanes), is added portion-wise at 0 °C. The mixture is stirred under nitrogen and allowed to warm to room temperature for 1-2 hours. The formation of the deep-colored fluorenyl anion indicates successful deprotonation.[5]

-

Alkylation: Methyl iodide (CH₃I, >2.5 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the color of the anion disappears, indicating the completion of the reaction (monitored by TLC).

-

Workup: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aromatic rings.

-

Electrophilic Aromatic Substitution: The methoxy group at C2 is a powerful activating, ortho, para-directing group. Therefore, electrophilic substitution reactions such as bromination, nitration, or Friedel-Crafts acylation are expected to occur primarily at the C1, C3, and C7 positions. The precise location of substitution can be controlled by the choice of reagents and reaction conditions. Studies on the parent 2-methoxyfluorene have demonstrated this reactivity pattern.[11]

-

Stability at C9: Unlike unsubstituted fluorene, the 9,9-dimethyl derivative is not susceptible to deprotonation or oxidation at the C9 position. This imparts significant stability, preventing the formation of fluorenone-type defects which can be detrimental to the performance of organic electronic devices.

-

Metal-Catalyzed Cross-Coupling: While the molecule itself does not have a leaving group for direct cross-coupling, it can be functionalized (e.g., via bromination) to introduce reactive sites. The resulting bromo-derivatives can then participate in Suzuki, Stille, or Buchwald-Hartwig coupling reactions to build larger conjugated systems and polymers.

Applications in Materials Science

The unique combination of a rigid, luminescent core, enhanced solubility, and chemical stability makes this compound a valuable building block for high-performance organic materials.[12]

-

Organic Light-Emitting Diodes (OLEDs): The primary application is in the synthesis of polymers and small molecules for OLEDs. The fluorene unit is an excellent blue-light emitter with a high photoluminescence quantum yield. By incorporating this molecule into a polymer backbone or as a core for a larger molecule, its desirable electronic and photophysical properties can be harnessed. The methoxy group helps to tune the emission color and charge-injection properties, while the dimethyl groups ensure good processability for creating thin, uniform films required for device fabrication.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene core facilitates π-π stacking in the solid state, which is essential for efficient charge transport. Materials derived from this building block can be explored as the active semiconductor layer in OFETs.

-

Nonlinear Optics: The extended π-conjugated system of fluorene derivatives can give rise to significant nonlinear optical (NLO) properties. Donor-acceptor type chromophores based on the 9,9-dimethylfluorene scaffold have been synthesized and investigated for such applications.[13]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the standard precautions for a novel organic chemical compound. Safety protocols should be based on data for structurally similar compounds like fluorene and other aromatic ethers.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

References

- Scholl, H.; et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI.

- Schmidt, D.; et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central.

- ResearchGate. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups.

- ChemicalBook. (n.d.). 2-methoxy-9,9-dimethylfluorene(1514864-84-6) 1H NMR spectrum.

- PubChem. (n.d.). 9,9-Dimethylfluorene.

- Supporting Inform

- BLD Pharm. (n.d.). This compound.

- AK Scientific, Inc. (n.d.).

- Journal of the Chemical Society C: Organic. (1968). Some substitution reactions of 1-methyl- and 2-methoxy-fluorene.

- S, S.; et al. (2018). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. NIH.

- ChemicalBook. (2022). 9, 9-Bis (methoxymethyl)

- CymitQuimica. (n.d.). This compound.

- SpectraBase. (n.d.). 2,3-Dimethoxy-9H-fluorene.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Sciencemadness Wiki. (2023). Fluorene.

- Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

- ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- ChemicalBook. (n.d.). 9,9-Dimethylfluorene(4569-45-3) 1H NMR spectrum.

- TCI Chemicals. (n.d.). This compound.

- Lab Pro Inc. (n.d.). This compound, 1G.

- NIST. (n.d.). 9H-Fluorene, 2,3-dimethyl-.

- PubChem. (n.d.). 2-Methoxyfluorene.

- ACS Publications. (2007).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-methoxy-9,9-dimethylfluorene(1514864-84-6) 1H NMR [m.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Some substitution reactions of 1-methyl- and 2-methoxy-fluorene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxy-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-9,9-dimethyl-9H-fluorene is a specialized organic compound built upon the fluorene scaffold, a tricyclic aromatic hydrocarbon known for its rigidity, planarity, and unique electronic properties. The introduction of a methoxy group at the 2-position and gem-dimethyl groups at the 9-position tailors the molecule's steric and electronic characteristics, making it a valuable building block in materials science and a compound of interest for potential pharmacological evaluation. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a focus on the scientific principles underpinning its use.

Section 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The core identifiers and physicochemical characteristics of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1514864-84-6 | [1][2][3] |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Canonical SMILES | CC1(C2=CC(OC)=CC=C2C3=CC=CC=C31)C | N/A |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 80-84 °C | |

| Purity | Typically >98.0% (by GC) |

Section 2: Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a robust and logical synthetic route can be designed based on well-established reactions of the fluorene core, specifically the alkylation of the acidic C9 protons. The proposed synthesis involves a two-step process starting from the commercially available 2-methoxy-9H-fluorene.

Proposed Synthetic Pathway

The synthesis hinges on the deprotonation of the C9 position of 2-methoxy-9H-fluorene, followed by nucleophilic attack on a methylating agent. This process is repeated to achieve dimethylation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the C9-alkylation of fluorene derivatives.[4][5][6]

Materials:

-

2-Methoxy-9H-fluorene (Starting Material)

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methoxy-9H-fluorene (1 equivalent). The flask is flushed with nitrogen, and anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base such as potassium tert-butoxide (2.5 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, during which the fluorenyl anion should form, often indicated by a color change.

-

Methylation: Methyl iodide (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The fluorenyl anion is a strong base and will react with water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent quenching of the anion and ensure high yields.

-

Strong Base: The pKa of the C9 protons of fluorene is approximately 22.6 in DMSO, requiring a strong base like potassium tert-butoxide or sodium hydride for efficient deprotonation.[4]

-

Excess Reagents: Using a slight excess of base and methylating agent ensures the complete conversion of the starting material and the monomethylated intermediate to the desired dimethylated product.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any remaining starting material, monomethylated intermediate, and other byproducts.

Section 3: Spectral Characterization

¹H NMR Spectroscopy

A ¹H NMR spectrum is available from some suppliers.[2] The expected proton signals are:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.8 ppm, corresponding to the seven protons on the fluorene ring system.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

-

Methyl Protons (-CH₃): A sharp singlet around δ 1.5 ppm, corresponding to the six protons of the two methyl groups at the C9 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon environment:

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Quaternary Carbon (C9): A signal around δ 45-50 ppm.

-

Methyl Carbons (-CH₃): A signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl groups.[7]

-

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.[7]

-

C-O Stretch (Aryl Ether): A strong, characteristic band in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.[7]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the following key fragments would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 224.3, corresponding to the molecular weight of the compound.

-

[M-15]⁺ Fragment: A peak at m/z ≈ 209, resulting from the loss of a methyl radical (•CH₃), a common fragmentation pathway for molecules with gem-dimethyl groups.

-

Further Fragmentation: Additional fragmentation of the fluorene ring system would lead to a complex pattern of lower mass ions. The fragmentation of the parent compound, 9,9-dimethylfluorene, shows a base peak at m/z 179, corresponding to the loss of a methyl group.[8]

Section 4: Applications and Research Interest

The primary application of this compound is as a building block in the synthesis of more complex molecules for organic electronics.

Organic Electronics and OLEDs

Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9][10][11] The fluorene core provides a rigid, conjugated system with high thermal stability and good charge transport properties. The 9,9-disubstitution serves a critical purpose: it prevents the aggregation and excimer formation that can plague unsubstituted polyfluorenes, leading to more stable and efficient light emission. The methoxy group is an electron-donating group that can be used to tune the HOMO/LUMO energy levels of the final material, thereby influencing its emission color and charge injection properties.[12][13]

Caption: Role as a monomer in the synthesis of materials for OLEDs.

This compound can be further functionalized, for example, through bromination of the aromatic rings, to create monomers for polymerization or for use in cross-coupling reactions to build complex, non-polymeric organic semiconductors.[11]

Drug Development

While there is no specific documented biological activity for this compound, the fluorene scaffold is present in several approved drugs with diverse therapeutic applications, including antimalarials, anti-inflammatories, and antiarrhythmics. Furthermore, various methoxy derivatives of other aromatic compounds have shown significant cytotoxic activity against cancer cell lines, sometimes exceeding the potency of their parent compounds.[14] The combination of the fluorene core with a methoxy substituent makes this class of compounds an area of potential interest for medicinal chemistry research, particularly in oncology.

Section 5: Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

This information is based on safety data for related fluorene compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health. [Link]

-

2-Methoxyfluorene | C14H12O | CID 17301. PubChem, National Institutes of Health. [Link]

-

t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Publishing. [Link]

-

9-Methoxy-9H-fluorene | C14H12O | CID 155999. PubChem, National Institutes of Health. [Link]

-

9H-Fluorene, 9,9-dimethyl-. NIST WebBook. [Link]

-

t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. ResearchGate. [Link]

-

Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. RSC Publishing. [Link]

-

This compound. ABL Technology. [Link]

-

Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

C2H6O CH3OCH3 mass spectrum of methoxymethane. docbrown.info. [Link]

-

Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. ResearchGate. [Link]

-

Diarylfluorene‐Based Organic Semiconductor Materials toward Optoelectronic Applications. ResearchGate. [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. ResearchGate. [Link]

-

(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. National Institutes of Health. [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. RSC Publishing. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-methoxy-9,9-dimethylfluorene(1514864-84-6) 1H NMR [m.chemicalbook.com]

- 3. This compound | 1514864-84-6 | TCI AMERICA [tcichemicals.com]

- 4. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 9H-Fluorene, 9,9-dimethyl- [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis route for 2-Methoxy-9,9-dimethyl-9H-fluorene

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-9,9-dimethyl-9H-fluorene

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This compound is a key building block in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. The 9,9-dimethyl substitution on the fluorene core enhances solubility and prevents undesirable aggregation, while the 2-methoxy group provides a site for further functionalization and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the most reliable and efficient synthetic route to this valuable compound, intended for researchers and professionals in organic synthesis and materials science. We will delve into the mechanistic underpinnings of the chosen pathway, provide detailed experimental protocols, and discuss critical process parameters and alternative greener methodologies.

Recommended Synthetic Pathway: A Two-Step Approach

The most logical and field-proven strategy for synthesizing this compound begins with the commercially available precursor, 2-hydroxyfluorene (also known as 2-fluorenol). The synthesis is efficiently executed in two distinct steps:

-

Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group of 2-hydroxyfluorene to yield the intermediate, 2-methoxyfluorene.

-

C9 Gem-Dimethylation: Alkylation of the acidic C9 methylene bridge of 2-methoxyfluorene to install the target dimethyl groups.

This linear approach is advantageous due to the high efficiency of each step and the commercial availability of the starting material.

Caption: Overall two-step synthesis route.

Step 1: Synthesis of 2-Methoxyfluorene

Principle and Mechanism

This transformation is a classic Williamson ether synthesis. The phenolic proton of 2-hydroxyfluorene is weakly acidic and can be readily removed by a moderately strong base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl group of a methylating agent, like dimethyl sulfate, in a typical SN2 reaction to form the desired methyl ether.

Detailed Experimental Protocol

-

Reagents and Materials:

-

2-Hydroxyfluorene (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (1.2-1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Dichloromethane or Ethyl Acetate for extraction

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyfluorene and anhydrous acetone (or DMF).

-

Add finely ground anhydrous potassium carbonate to the suspension.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Slowly add dimethyl sulfate dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in dichloromethane or ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-methoxyfluorene.

-

The product can be purified further by recrystallization from ethanol or methanol if necessary.

-

Step 2: Gem-Dimethylation of 2-Methoxyfluorene

Principle and Mechanism

The key to this step is the exceptional acidity of the C9 methylene protons of the fluorene core. These protons are benzylic and reside on a carbon atom that is part of a five-membered ring, which upon deprotonation, forms a highly stable, aromatic-like cyclopentadienyl anion. A strong base, such as potassium hydroxide, is required to achieve significant deprotonation. The reaction proceeds via a sequential two-fold deprotonation-alkylation cycle. The first deprotonation forms a fluorenyl anion, which acts as a nucleophile and attacks the methylating agent (methyl iodide). This process is then repeated on the now mono-methylated C9 position to install the second methyl group.

Caption: Step-wise workflow for C9 gem-dimethylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C9-alkylation of substituted fluorenes.[1][2]

-

Reagents and Materials:

-

2-Methoxyfluorene (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), powdered (2.5-3.0 eq)

-

Methyl Iodide (CH₃I) (2.5-3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phase-Transfer Catalyst (PTC) e.g., Benzyltriethylammonium chloride (TEBAC) (optional, ~5 mol%)

-

Deionized Water

-

Dichloromethane or Toluene for extraction

-

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 2-methoxyfluorene in anhydrous DMSO.

-

Add powdered KOH or NaOH to the solution. The use of a phase-transfer catalyst like TEBAC can facilitate the reaction if using aqueous base, but powdered base in anhydrous DMSO is highly effective.[1]

-

Stir the mixture vigorously at room temperature for 30-60 minutes. The solution may develop a deep color, indicating the formation of the fluorenyl anion.

-

Cool the mixture in an ice bath to control the exothermic reaction that follows.

-

Slowly add methyl iodide dropwise, ensuring the temperature remains below 20-25°C. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates the complete consumption of starting material and the mono-methylated intermediate.

-

Quench the reaction by slowly pouring the mixture into a beaker of cold water. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Alternatively, if a solid does not precipitate cleanly, extract the aqueous mixture with dichloromethane or toluene (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield pure this compound as a white solid.[1]

-

Process Optimization and Greener Alternatives

While the KOH/CH₃I system is robust, operational safety and environmental impact are critical considerations in modern chemical synthesis. The high toxicity, volatility, and cost of methyl iodide are significant drawbacks.

Alternative Methylating Agents

Dimethyl carbonate (DMC) has emerged as an excellent green alternative to methyl iodide and dimethyl sulfate.[3] It is significantly less toxic, biodegradable, and cost-effective. The reaction using DMC requires a strong base, such as sodium hydride or potassium tert-butoxide, and is typically run at a slightly elevated temperature (e.g., 15-40°C) in an aprotic solvent like DMF or DMSO.[3]

| Parameter | Traditional Method | Greener Alternative | Expert Insight |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate ((CH₃O)₂CO) | DMC significantly reduces toxicity and environmental hazards.[3] |

| Base | KOH, NaOH | NaH, t-BuOK | Stronger, non-nucleophilic bases are often preferred with DMC to avoid side reactions. |

| Byproducts | Iodide Salts (KI, NaI) | Methanol, CO₂ (from base reaction) | DMC byproducts are less problematic for disposal. |

| Safety | High Toxicity, Volatile | Low Toxicity, Higher Flash Point | DMC is a superior choice for process safety and scalability. |

Choice of Base and Solvent

The selection of the base and solvent system is critical for achieving high yield and purity.

-

Base: The pKa of the C9 protons in fluorene is ~22. Therefore, a base whose conjugate acid has a pKa significantly higher than this is required for efficient deprotonation. While KOH (pKa of H₂O ~15.7) is effective, especially in DMSO, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can drive the deprotonation to completion more effectively.[3]

-

Solvent: Anhydrous polar aprotic solvents like DMSO and DMF are ideal. They effectively solvate the potassium or sodium cation, leaving a "naked" and highly reactive fluorenyl anion, which accelerates the rate of the SN2 alkylation step.

Product Purification and Characterization

-

Purification: For high-purity applications such as in electronics, the crude product should be purified first by column chromatography followed by recrystallization or sublimation.

-

Characterization: The final product, this compound (CAS RN: 1514864-84-6), is a white to off-white crystalline solid.

-

Purity: >98.0% (GC)

-

Melting Point: 80.0 to 84.0 °C

-

¹H NMR: Expected signals include a singlet for the two C9-methyl groups (~1.4-1.5 ppm, 6H), a singlet for the methoxy group (~3.8-3.9 ppm, 3H), and a series of multiplets in the aromatic region (~7.0-7.8 ppm, 7H).

-

¹³C NMR: Characteristic signals for the quaternary C9 carbon, the two equivalent methyl carbons, the methoxy carbon, and the aromatic carbons.

-

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Williamson ether synthesis of 2-hydroxyfluorene followed by a base-mediated gem-dimethylation at the C9 position. The use of a strong base like potassium hydroxide in DMSO with methyl iodide as the alkylating agent provides high yields. For safer and more environmentally benign processing, substituting methyl iodide with dimethyl carbonate is a highly recommended alternative. Careful control of reaction conditions and rigorous purification are paramount to obtaining material suitable for high-performance applications.

References

-

PubChem. 2-Methoxyfluorene. National Center for Biotechnology Information. [Link]

-

Qian, J., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate. Rasayan Journal of Chemistry, 5(4), 454-457. [Link]

- CN109232152B. A new method for synthesizing 9,9-dimethylfluorene.

- CN102718625B. Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

PubChem. 2-Hydroxyfluorene. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 2-Methoxy-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-Methoxy-9,9-dimethyl-9H-fluorene. While direct experimental data for this specific fluorophore is not extensively published, this document synthesizes information from closely related fluorene derivatives and foundational photophysical principles to offer a robust predictive analysis. The guide covers the synthesis, expected spectroscopic characteristics, and the influence of the solvent environment on its performance. Detailed experimental protocols for the full photophysical characterization of this molecule are also provided, equipping researchers with the necessary framework to investigate its potential in applications ranging from fluorescent probes to materials science.

Introduction: The Fluorene Core in Modern Fluorophore Design

The fluorene scaffold is a cornerstone in the development of advanced fluorescent materials. Its rigid, planar structure contributes to high quantum yields and excellent photostability, while the C-9 position offers a site for substitution to enhance solubility and prevent aggregation-caused quenching.[1][2] These attributes have led to the widespread use of fluorene derivatives in applications such as two-photon fluorescence microscopy, where their high two-photon absorption cross-sections are particularly advantageous.[1] The introduction of electron-donating or -withdrawing groups onto the fluorene rings allows for the fine-tuning of their photophysical properties, making them versatile building blocks for tailored molecular probes and functional materials.[3]

This guide focuses on this compound, a derivative featuring a methoxy group at the 2-position. The methoxy group, a moderate electron-donating group, is expected to influence the electronic transitions within the molecule, thereby modulating its absorption and emission characteristics. The 9,9-dimethyl substitution ensures good solubility in a range of organic solvents.[4] Understanding the fundamental photophysical properties of this compound is crucial for its potential application as a fluorescent marker, a building block for more complex probes, or a component in optoelectronic devices.

Synthesis and Structural Characterization

A potential synthetic pathway is outlined below:

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Technical Guide to the Solubility of 2-Methoxy-9,9-dimethyl-9H-fluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients and key intermediates is fundamental to process development, formulation, and manufacturing in the pharmaceutical and organic electronics industries. This guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-9,9-dimethyl-9H-fluorene, a key building block in various advanced materials. Due to the limited availability of specific experimental data, this document synthesizes information on the solubility of the parent compound, fluorene, and related derivatives to provide reasoned predictions. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound in a range of organic solvents is presented. This guide is intended to empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data.

Introduction: The Critical Role of Solubility

The solubility of a compound in a given solvent is a critical physical property that dictates its behavior in a variety of applications, from chemical reactions to purification and formulation. In the realm of organic electronics, where fluorene derivatives are widely used for their unique photophysical properties, solubility is paramount for solution-based processing techniques such as spin-coating and inkjet printing.[1][2] For drug development professionals, understanding solubility is a cornerstone of pre-formulation studies, directly impacting bioavailability and the ultimate efficacy of a therapeutic agent.

This guide focuses on this compound, a derivative of fluorene that is of growing interest. Its molecular structure, featuring a methoxy group and two methyl groups at the C9 position, suggests a nuanced solubility profile that warrants detailed investigation.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O | [4] |

| Molecular Weight | 224.29 g/mol | Inferred |

| Melting Point | 82 °C | [4] |

| Appearance | White to Almost white powder to crystal | [3] |

The solubility of a compound is largely governed by the principle of "like dissolves like".[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound possesses both non-polar and moderately polar characteristics.

-

Non-polar Regions: The tricyclic fluorene core and the two methyl groups at the C9 position are predominantly non-polar. This large hydrophobic surface area suggests good solubility in non-polar organic solvents.

-

Polar Region: The methoxy group (-OCH₃) at the C2 position introduces a degree of polarity to the molecule due to the electronegativity of the oxygen atom. However, it is not capable of hydrogen bonding as a donor.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | Non-polar | 0.1 | 1.9 | High | The non-polar nature of hexane will readily solvate the large, non-polar fluorenyl backbone. |

| Toluene | Non-polar (Aromatic) | 2.4 | 2.4 | High | The aromatic nature of toluene will have favorable π-π stacking interactions with the fluorene ring system. The parent compound, fluorene, shows high solubility in toluene.[6] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | High | DCM's moderate polarity and ability to engage in dipole-dipole interactions should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | THF is a good general-purpose solvent for a wide range of organic compounds and is expected to dissolve this fluorene derivative well. |

| Acetone | Polar Aprotic | 5.1 | 21 | Moderate to High | Acetone's polarity should allow for good solvation. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Moderate to High | Similar to acetone, ethyl acetate is expected to be a good solvent. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | While polar, acetonitrile is less effective at solvating large non-polar molecules compared to other polar aprotic solvents. |

| Methanol | Polar Protic | 5.1 | 32.6 | Low to Moderate | The strong hydrogen bonding network of methanol may not be effectively disrupted to solvate the predominantly non-polar fluorene derivative. However, some solubility is expected due to the methoxy group. Recrystallization of similar compounds is sometimes performed in methanol.[7] |

| Ethanol | Polar Protic | 4.3 | 24.3 | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly improve solubility of the non-polar regions. The parent compound, fluorene, has some solubility in ethanol.[8] |

| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The large hydrophobic structure will make it virtually insoluble in water. The parent compound, fluorene, is insoluble in water.[6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes a gravimetric method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Oven or vacuum oven for drying

Experimental Workflow Diagram

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1514864-84-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.ws [chem.ws]

- 6. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 7. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Molecular structure and conformation of 2-Methoxy-9,9-dimethyl-9H-fluorene

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Fluorene Scaffold in Modern Chemistry

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmacologically active compounds.[1] The rigid, planar fluorene core imparts favorable electronic and photophysical properties, making it a popular building block for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] The C9 position of the fluorene ring is particularly amenable to substitution, which not only prevents aggregation and enhances solubility but also allows for the fine-tuning of the molecule's electronic and steric properties.[2] The introduction of a methoxy group at the C2 position and dimethyl groups at the C9 position, as in this compound, is anticipated to further modulate these characteristics, influencing its molecular packing and, consequently, its bulk properties.

This guide will delve into the nuanced structural aspects of this compound, providing a detailed examination of its synthesis, predicted molecular geometry, conformational dynamics, and spectroscopic signature.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methodologies for related fluorene derivatives. A common strategy involves the methylation of the corresponding fluorene precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would begin with the commercially available 2-methoxyfluorene. The C9 position of 2-methoxyfluorene can be deprotonated with a strong base, followed by alkylation with a methylating agent. A modern and more environmentally benign methylating agent is dimethyl carbonate, which avoids the use of more hazardous reagents like methyl iodide.[3]

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Method for 9,9-Dimethylation of Fluorenes

The following protocol is a generalized procedure adapted from the synthesis of 9,9-dimethylfluorene and can be optimized for the synthesis of the target molecule.[3]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-methoxyfluorene and a suitable solvent (e.g., anhydrous THF or DMF).

-

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Alkylation: Dimethyl carbonate is added to the reaction mixture. The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear in the range of 7.0-7.8 ppm, with splitting patterns indicative of their positions on the fluorene rings. The methoxy protons will likely appear as a singlet around 3.8 ppm, and the two methyl groups at the C9 position will present as a sharp singlet around 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the quaternary C9 carbon, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and the skeletal vibrations of the fluorene ring system.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₆O, MW: 224.30 g/mol ).[4]

Molecular Structure and Conformation

The molecular structure of this compound is defined by the rigid fluorene backbone with key substituents that influence its overall shape and packing in the solid state.

The Fluorene Core

X-ray diffraction studies of numerous fluorene derivatives have shown that the tricyclic fluorene system is nearly planar. The planarity of the fluorene core is a key factor in its electronic properties, facilitating π-electron delocalization across the molecule.

Substituent Effects on Conformation

-

9,9-dimethyl Group: The two methyl groups at the C9 position are tetrahedrally oriented. This substitution is crucial as it disrupts the planarity that can lead to undesirable excimer formation in optoelectronic applications and also increases the solubility of the molecule in common organic solvents.[2]

-

2-methoxy Group: The methoxy group at the C2 position is a key functional group that can influence the molecule's electronic properties and intermolecular interactions. The orientation of the methoxy group relative to the fluorene ring is of interest. Due to steric hindrance, free rotation around the C(2)-O bond may be somewhat restricted.

Predicted Molecular Geometry

Based on crystallographic data of similar fluorene derivatives, a table of predicted bond lengths and angles for this compound is presented below. These values are derived from computational modeling and comparison with experimentally determined structures of related compounds.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C(9)-C(aromatic) | 1.51 - 1.53 |

| C(9)-CH₃ | 1.53 - 1.55 |

| C(2)-O | 1.36 - 1.38 |

| O-CH₃ | 1.42 - 1.44 |

| **Bond Angles (°) ** | |

| C-C-C (in rings) | ~120 |

| C(aromatic)-C(9)-C(aromatic) | ~103 - 105 |

| H₃C-C(9)-CH₃ | ~110 - 112 |

| C(2)-O-CH₃ | ~117 - 119 |

Table 1: Predicted molecular geometry of this compound.

Caption: 2D representation of this compound.

Structure-Activity Relationships and Applications

The specific substitution pattern of this compound suggests its potential utility in several areas of research and development.

Organic Electronics

Fluorene derivatives are widely used in organic electronics. The 9,9-dimethyl substitution enhances the material's processability and film-forming properties, which are critical for device fabrication. The methoxy group, being an electron-donating group, can modulate the HOMO-LUMO energy levels, thereby influencing the charge injection and transport properties of the material. This makes this compound a promising candidate as a building block for hole-transporting materials or as a component in emissive layers of OLEDs.[1]

Drug Development

The fluorene scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The lipophilicity and steric bulk introduced by the dimethyl and methoxy groups can influence the compound's pharmacokinetic and pharmacodynamic profiles. Further derivatization of the fluorene core could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a fascinating molecule with a combination of structural features that make it a promising candidate for applications in materials science and drug discovery. While a detailed experimental characterization of its solid-state structure is still needed, this guide provides a robust framework for understanding its molecular structure, conformation, and potential utility. The synthetic and analytical protocols outlined herein offer a starting point for researchers interested in exploring the properties and applications of this and related fluorene derivatives. The continued investigation of such tailored molecular architectures will undoubtedly lead to further advancements in organic electronics and medicinal chemistry.

References

-

PubChem. (n.d.). 2-Methoxyfluorene. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, K., et al. (2022).

- Chen, X., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. (n.d.). Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.

- Kubik, S., et al. (2022). Fluorene Derivatives Bearing Two to Seven Phthalimidomethyl Groups: Syntheses, Crystal Structures and Conversion to Amines. Chemistry – A European Journal.

- Belfield, K. D., et al. (2002).

- Google Patents. (n.d.). A new method for synthesizing 9,9-dimethylfluorene.

- Chetkina, L. A., & Belsky, V. K. (2013).

-

PubChem. (n.d.). 9,9-Dimethylfluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

- Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Tucker, S. H. (1967). Some substitution reactions of 1-methyl- and 2-methoxy-fluorene. Journal of the Chemical Society C: Organic.

- BenchChem. (2025). Application Notes and Protocols for 9,9- Bis(methoxymethyl)-9H-fluorene in the Synthesis of Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from a hypothetical BenchChem technical document based on common knowledge in the field.

- ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- Brandl, F. A., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde.

- Georg, G. I., et al. (1995). Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes. Journal of Medicinal Chemistry.

- Hu, W.-B., et al. (2005). 9,9-Bis(methoxycarbonylethyl)fluorene. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. (n.d.). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. Retrieved from [Link]

Sources

- 1. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Conformational Behaviour of Substituted 2-Methoxy-2-Oxo-1,2-Oxaphospholan-3-Ols / Phosphorus, Sulfur, and Silicon and the Related Elements, 1990 [sci-hub.jp]

- 3. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of 2-Methoxy-9,9-dimethyl-9H-fluorene

Introduction: The Critical Role of Purity in Advanced Applications

2-Methoxy-9,9-dimethyl-9H-fluorene is a specialized organic molecule belonging to the fluorene derivative family. These compounds are foundational building blocks in materials science and drug development.[1] Due to their unique photoelectric properties and thermal stability, fluorene derivatives are integral to the manufacturing of high-performance organic light-emitting diodes (OLEDs) and other electronic devices.[1][2] In the pharmaceutical realm, the fluorene scaffold is explored for its potential in developing novel therapeutics, including anti-cancer agents.[1]

For researchers, scientists, and drug development professionals, the purity of this compound is not a trivial specification; it is the cornerstone of experimental validity, device performance, and biological safety. Impurities, even at trace levels, can have significant detrimental effects:

-

In Materials Science: Impurities can act as charge traps or quenching sites, drastically reducing the efficiency, stability, and lifetime of electronic devices.[3]

-

In Drug Development: Uncharacterized impurities can lead to erroneous biological data, exhibit their own pharmacology, or introduce toxicity, compromising preclinical and clinical outcomes.

This guide provides a comprehensive framework for the rigorous purity analysis of this compound. It moves beyond simple protocols to explain the scientific rationale behind a multi-technique approach, ensuring a validated and trustworthy assessment of material quality.

Part 1: Understanding the Impurity Profile

Effective purity analysis begins with anticipating the likely impurities. For fluorene derivatives like this compound, impurities typically arise from the synthetic route or degradation.

Common Impurity Classes:

-

Oxidation Products: The most common impurity is the corresponding fluorenone derivative.[3][4] Oxidation of the C9 position can occur during synthesis or upon exposure to air, often imparting a yellowish color to the material.[3][4]

-

Residual Starting Materials: Incomplete conversion during the synthesis can leave unreacted precursors in the final product.[4]

-

Reaction Byproducts: Side reactions can generate structurally similar isomers or other unintended compounds.

-

Catalyst Residues: If transition metals are used in coupling reactions, trace amounts may remain in the final product.[4]

The analytical strategy must be designed to separate, identify, and quantify these diverse potential contaminants.

Part 2: A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the orthogonal application of several methods, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 1514864-84-6 | [5] |

| Molecular Formula | C₁₆H₁₆O | [5][6] |

| Molecular Weight | 224.3 g/mol | [5] |

| Typical Purity | >98.0% | [5][6] |

| Appearance | White to Almost-white powder/crystal | |

| Melting Point | 80.0 to 84.0 °C |

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the analysis of a new batch of this compound.

Caption: A logical workflow for the purity analysis of this compound.

Part 3: Core Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is the gold standard for quantitative purity assessment of non-volatile organic compounds.[4][7] A reversed-phase method is chosen due to the predominantly non-polar nature of the fluorene core. The molecule is separated from more polar (e.g., fluorenone) and less polar impurities based on differential partitioning between the non-polar stationary phase (C18) and a polar mobile phase. A UV detector is ideal, as the aromatic fluorene structure provides strong chromophores for sensitive detection.

Experimental Protocol: Purity Assay by External Standard

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a ~1.0 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested (the "unknown") in the same manner and at the same target concentration as the standard.

-

Instrumentation & Parameters:

Parameter Setting Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase separation of aromatic compounds. Mobile Phase Isocratic: 70% Acetonitrile, 30% Water Provides good resolution for the target analyte from common impurities. Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Balances sensitivity with the risk of column overloading. | UV Detection | 254 nm | A common wavelength for detecting aromatic systems. |

-

Analysis Sequence: a. Inject a blank (mobile phase) to establish a baseline. b. Make five replicate injections of the standard solution to establish system suitability (RSD of peak area should be <2%). c. Inject the sample solution in duplicate.

-

Calculation: Purity is determined by area normalization, assuming all impurities have a similar response factor, or more accurately by comparing the sample peak area to that of the certified standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[8][9] Compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluting compounds, providing a unique "fingerprint" (mass spectrum) that allows for positive identification of impurities, often by comparison to a spectral library. This method is complementary to HPLC, as it excels at detecting low-molecular-weight residual solvents or byproducts that may be difficult to resolve by liquid chromatography.

Experimental Protocol: Impurity Profiling

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

-

Instrumentation & Parameters:

Parameter Setting Rationale GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent A low-polarity column suitable for a wide range of organic compounds. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temp. 280 °C Ensures rapid volatilization without thermal degradation.[3] Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks. Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min A general-purpose temperature ramp to elute a wide range of potential impurities. MS Transfer Line 290 °C Prevents condensation of analytes between the GC and MS. Ion Source Temp. 230 °C Standard temperature for electron ionization (EI). | Mass Range | 40 - 500 amu | Covers the mass of the parent compound and likely fragments/impurities. |

-

Data Analysis: The total ion chromatogram (TIC) is examined for peaks other than the main component. The mass spectrum of each impurity peak is extracted and compared against a spectral library (e.g., NIST) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is unparalleled for unambiguous structure elucidation and confirmation.[4][10] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C). For purity analysis, ¹H NMR is particularly valuable. The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment. It can detect impurities that are structurally very similar to the main compound and may co-elute in chromatography. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further confirm structural assignments.[11][12]

Experimental Protocol: Structural Confirmation and Purity Check

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a quantitative proton spectrum. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for full magnetization recovery of all protons, which is critical for accurate integration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

-

-

Data Analysis:

-

Structural Verification: Compare the observed chemical shifts, coupling patterns, and integrations of the ¹H spectrum with the expected structure of this compound.

-

Purity Assessment: Carefully examine the baseline for small, unassigned peaks. Integrate these impurity signals relative to a known signal from the main compound. For example, if the singlet for the two methyl groups (6 protons) has an integral of 6.0, an impurity peak with an integral of 0.06 representing one proton would correspond to a ~1% molar impurity level.

-

Part 4: Data Integration and Decision-Making

The true measure of confidence in a purity assignment comes from the synthesis of all analytical data. The process is a self-validating logical loop.

Caption: A decision-making flowchart for validating the purity of the target compound.

This integrated approach ensures trustworthiness. An HPLC result of 99.8% is only fully validated when NMR confirms the main peak is indeed the correct structure and not an isomer, and GC-MS shows no significant volatile impurities. This cross-verification is the hallmark of a rigorous quality control system.

References

-

Title: this compound, 98% Purity, C16H16O, 10 grams Source: CP Lab Safety URL: [Link]

- Title: CN100535657C - Method for measuring purity of 9-fluorenemethanol Source: Google Patents URL

-

Title: Separation Of Fluorene And 9 Fluorenone Source: Bartleby.com URL: [Link]

- Title: High purity 9,9-bis-(4-hydroxyphenyl)

-

Title: Fluorene | C13H10 | CID 6853 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine Source: NIH - National Library of Medicine URL: [Link]

-

Title: A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene Source: Indian Institute of Science Education and Research Kolkata URL: [Link]

-

Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: NIH - National Library of Medicine URL: [Link]

-

Title: Synthesis of Dimethyl fluorene-9,9-diacetate Source: Maynooth University URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Instituto Politécnico de Bragança URL: [Link]

-

Title: Two dimensional NMR spectroscopy for molecular characterization of soil organic matter: Application to boreal soils and litter Source: ResearchGate URL: [Link]

-

Title: GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids Source: ResearchGate URL: [Link]

-

Title: Multidimensional NMR characterization of perfluorinated monomer and its precursors Source: ResearchGate URL: [Link]

-

Title: GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes Source: ResearchGate URL: [Link]

-

Title: Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS Source: ResearchGate URL: [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. This compound | 1514864-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

The Methoxy Group's Defining Influence on the Fluorene Core: A Technical Guide for Advanced Material and Drug Development

Abstract

The fluorene core, a rigid and planar polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the design of a vast array of functional organic materials and therapeutic agents.[1][2] Its inherent properties, including high photoluminescence quantum yields and excellent thermal stability, make it a prime candidate for applications in organic electronics.[1][2][3][4] Furthermore, the fluorene moiety is a recurring motif in pharmacologically active compounds. The strategic functionalization of this core is paramount to tuning its physicochemical and biological properties. Among the myriad of possible substituents, the seemingly simple methoxy group (-OCH₃) wields a profound and multifaceted influence. This in-depth technical guide elucidates the critical role of the methoxy group in modulating the electronic, photophysical, and biological characteristics of the fluorene core, providing a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Fluorene Scaffold - A Platform for Innovation

Fluorene's appeal lies in its versatile chemical nature, offering multiple sites for substitution to tailor its properties for specific applications.[5] The C-2, C-7, and C-9 positions are particularly amenable to functionalization, allowing for the extension of π-conjugation, the introduction of charge-transporting moieties, or the attachment of pharmacophores.[1][3][4] This guide focuses specifically on the impact of the methoxy group, an electron-donating substituent that significantly alters the behavior of the fluorene system through a combination of inductive and resonance effects.

Modulating Electronic Landscapes: The Methoxy Group's Electronic Signature

The introduction of a methoxy group onto the fluorene core instigates a significant electronic rearrangement, primarily due to the electron-donating nature of the oxygen atom's lone pairs.[6][7] This has a direct and predictable impact on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Raising the HOMO Energy Level

A consistent observation across numerous studies is that methoxy substitution leads to an increase in the HOMO energy level of fluorene derivatives.[3] This is a direct consequence of the electron-donating resonance effect of the methoxy group, which destabilizes the HOMO. This elevation of the HOMO level has critical implications for organic electronic devices, particularly in facilitating hole injection from the anode.[8]

Impact on Ionization Potential and Charge Transport

The rise in the HOMO energy level directly corresponds to a lower ionization potential, making it easier to remove an electron from the molecule. Methoxy-substituted fluorene derivatives often exhibit solid-state ionization potentials in the range of 5.35–5.58 eV. This property is highly desirable for hole-transporting materials (HTMs) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][9] The enhanced electron density on the fluorene core facilitates more efficient transport of positive charge carriers (holes).

A Visual Representation of Electronic Perturbation

The following diagram illustrates the influence of methoxy substitution on the frontier molecular orbital energies of a fluorene core.

Caption: Methoxy substitution raises the HOMO energy level of the fluorene core.

The Photophysical Consequences of Methoxy Functionalization

The electronic perturbations induced by the methoxy group have a cascading effect on the photophysical properties of fluorene derivatives, influencing their absorption and emission characteristics.

Absorption and Emission Spectra